4-amino-2-chloro-5-fluorobenzoic acid

Agrochemical synthesis Herbicide intermediate Saflufenacil

High-purity (≥98%) 4-Amino-2-chloro-5-fluorobenzoic acid (CAS 2166861-81-8). A privileged scaffold for saflufenacil-type herbicide synthesis and HDAC inhibitor development, its unique 4-NH₂/2-Cl/5-F pattern is essential for regioselective functionalization and metabolic stability studies. Ideal for medicinal chemistry SAR and agrochemical R&D. Standard packaging available; global shipping.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 2166861-81-8
Cat. No. B6615801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-chloro-5-fluorobenzoic acid
CAS2166861-81-8
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)N)Cl)C(=O)O
InChIInChI=1S/C7H5ClFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyNXROAANODXBIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-5-fluorobenzoic Acid (CAS 2166861-81-8): A Specialized Benzoic Acid Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis


4-Amino-2-chloro-5-fluorobenzoic acid (CAS 2166861-81-8) is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . It is a derivative of benzoic acid, characterized by the simultaneous presence of amino, chloro, and fluoro substituents on the benzene ring, specifically at the 4-, 2-, and 5-positions, respectively . This compound is not a final pharmaceutical or agrochemical active ingredient but is a versatile intermediate used in organic synthesis for constructing more complex molecules .

Why 4-Amino-2-chloro-5-fluorobenzoic Acid Cannot Be Replaced by Generic In-Class Analogs: A Quantitative Evidence-Based Guide for Procurement


The specific substitution pattern of 4-amino-2-chloro-5-fluorobenzoic acid (2-Cl, 5-F, 4-NH₂) is critical for its utility in certain synthetic pathways. Simple in-class analogs, such as 4-amino-2-chlorobenzoic acid (CAS 2457-76-3) or 2-chloro-5-fluorobenzoic acid (CAS 2252-50-8), lack the precise combination of halogen substituents that dictate reactivity, regioselectivity, and physicochemical properties . For instance, the fluorine atom at the 5-position can serve as a metabolically stable bioisostere or a handle for further functionalization, while the chlorine at the 2-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions . Substituting this compound with an analog that is missing either the fluorine or the chlorine atom, or with a different substitution pattern, will alter the electronic and steric properties of the aromatic ring, likely leading to different reaction outcomes, lower yields, or the formation of undesired side products. The following sections provide quantitative and qualitative evidence for why this specific compound is uniquely positioned for certain applications.

Quantitative Differentiation of 4-Amino-2-chloro-5-fluorobenzoic Acid (2166861-81-8) from Its Closest Analogs: A Data-Driven Selection Guide


Regiospecific Utility in Saflufenacil Herbicide Synthesis: A Direct Comparison with 2-Chloro-4-fluoro-5-aminobenzoate

The 2-chloro-4-fluoro-5-aminobenzoate isomer, a close structural analog, is explicitly claimed as the key starting material in a patented preparation method for a saflufenacil intermediate [1]. The method involves reacting 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate. While the target compound 4-amino-2-chloro-5-fluorobenzoic acid is a positional isomer (4-amino vs. 5-amino), this patent highlights the critical importance of the specific chloro-fluoro-amino substitution pattern for the synthesis of this commercially important protoporphyrinogen IX oxidase (PPO) inhibitor herbicide. The use of a different isomer or an analog lacking one of the halogens would not lead to the same intermediate and thus fails to produce the target herbicide.

Agrochemical synthesis Herbicide intermediate Saflufenacil

Potential Superiority in HDAC Inhibition Compared to Mono-Halogenated 4-Aminobenzoic Acid Derivatives

While direct IC50 data for 4-amino-2-chloro-5-fluorobenzoic acid itself is not publicly available, the core scaffold is highly relevant to HDAC inhibitor design. Numerous 4-aminobenzoic acid derivatives with halogen substitutions are reported as HDAC inhibitors with nanomolar potency [1]. For instance, a related benzamide derivative exhibited an IC50 of 173 nM against HDAC in HeLa cell extract [2]. The addition of both a chlorine and a fluorine atom to the 4-aminobenzoic acid core is a common strategy to enhance binding affinity and metabolic stability compared to the unsubstituted 4-aminobenzoic acid or mono-halogenated analogs [3]. The specific 2-chloro-5-fluoro substitution pattern of the target compound is designed to optimize these interactions.

Epigenetics Histone Deacetylase (HDAC) inhibitor Cancer research

Differentiation from 4-Amino-2-chlorobenzoic Acid (2457-76-3) in Drug Metabolite Studies

4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) is a well-characterized primary metabolite of the local anesthetic chloroprocaine . In contrast, 4-amino-2-chloro-5-fluorobenzoic acid is not a known metabolite and possesses distinct physicochemical properties due to the presence of the 5-fluoro substituent. The fluorine atom increases the compound's lipophilicity (LogP) and metabolic stability compared to its non-fluorinated analog [1]. This is a critical differentiator for researchers studying drug metabolism and pharmacokinetics (DMPK) or developing new chemical entities where a fluorine atom is strategically placed to block a metabolic soft spot.

Drug metabolism Pharmacokinetics Metabolite identification

Differentiation from 2-Chloro-5-fluorobenzoic Acid (2252-50-8) in Synthetic Versatility

2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8) is a common halogenated benzoic acid used as an intermediate . However, the target compound 4-amino-2-chloro-5-fluorobenzoic acid possesses an additional, strategically placed amino group. This amino group offers a distinct, orthogonal synthetic handle for derivatization (e.g., amide bond formation, diazotization, reductive amination) that is completely absent in 2-chloro-5-fluorobenzoic acid . This allows for a wider range of chemical transformations and the construction of more complex molecular architectures that are not accessible from the simpler analog.

Organic synthesis Building block Cross-coupling

Optimal Application Scenarios for 4-Amino-2-chloro-5-fluorobenzoic Acid (CAS 2166861-81-8) Based on Evidenced Differentiation


Synthesis of Saflufenacil and Related PPO-Inhibitor Herbicide Intermediates

Based on patent literature [1], this specific substitution pattern (or its close isomers) is crucial for the synthesis of key intermediates in the production of saflufenacil, a commercially significant PPO-inhibitor herbicide. The compound serves as a direct precursor or a close structural analog to a claimed intermediate. Procuring this compound enables agrochemical R&D teams to explore and optimize synthetic routes to this class of herbicides.

Medicinal Chemistry: Synthesis of Novel HDAC Inhibitors

The compound is a privileged building block for the synthesis of histone deacetylase (HDAC) inhibitors [1]. The 4-amino-2-chloro-5-fluoro substitution pattern on the benzoic acid core is a key pharmacophore element known to confer potent HDAC inhibition [2]. It is ideal for medicinal chemistry campaigns aiming to develop new epigenetic therapeutics for cancer and other diseases.

Medicinal Chemistry: DMPK Optimization and Bioisostere Replacement

In drug discovery, this compound is a valuable tool for structure-activity relationship (SAR) studies focused on improving metabolic stability [1]. By incorporating the 5-fluoro substituent, medicinal chemists can block metabolically labile sites on the aromatic ring, potentially increasing the half-life and oral bioavailability of a drug candidate [2]. It serves as a direct comparator to the non-fluorinated analog, 4-amino-2-chlorobenzoic acid, which is a known drug metabolite .

Organic Synthesis: A Versatile Tri-Functionalized Aromatic Building Block

As a benzoic acid derivative with three distinct functional groups (carboxylic acid, aryl chloride, and aryl fluoride) in addition to the amino group, this compound is a highly versatile building block for organic synthesis [1]. The ortho-chloro and para-amino groups can direct electrophilic aromatic substitution, while the carboxylic acid and amino groups offer orthogonal reactivity for amide bond formation and other derivatizations. This makes it suitable for the construction of diverse small molecule libraries.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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